molecular formula C18H14N2O4S B8693857 2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid CAS No. 804476-94-6

2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid

Cat. No.: B8693857
CAS No.: 804476-94-6
M. Wt: 354.4 g/mol
InChI Key: OIKAIUZKICBAPN-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid is a complex organic compound with a unique structure that includes a glycine moiety linked to an isoquinoline derivative. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid involves multiple steps, starting with the preparation of the isoquinoline derivative. The key steps include:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is added through an oxidation reaction.

    Coupling with Glycine: The final step involves coupling the modified isoquinoline with glycine using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylthio group can be reduced to a thiol.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. The phenylthio and hydroxyl groups may interact with enzymes or receptors, modulating their activity. The isoquinoline core can intercalate with DNA or interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • **Glycine, N-[[4-hydroxy-7-(methylthio)-3-isoquinolinyl]carbonyl]-
  • **Glycine, N-[[4-hydroxy-7-(ethylthio)-3-isoquinolinyl]carbonyl]-
  • **Glycine, N-[[4-hydroxy-7-(propylthio)-3-isoquinolinyl]carbonyl]-

Uniqueness

2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with different alkylthio groups. This uniqueness makes it a valuable compound for specific research applications.

Properties

CAS No.

804476-94-6

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[(4-hydroxy-7-phenylsulfanylisoquinoline-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C18H14N2O4S/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22)

InChI Key

OIKAIUZKICBAPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 113 mg of 4-hydroxy-7-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester (0.32 mmol), 244 mg of glycine (3.2 mmol), and 6.4 ml of a 0.5 N solution of sodium methoxide in methanol (3.2 mmol) was refluxed for 24 h with stirring. Then the solvent was evaporated in vacuo, the residue dissolved in 25 ml of water and the resulting solution was washed twice with 50 ml of ethyl acetate. The pH of the solution was subsequently adjusted to about 3 by addition of concentrated hydrochloric acid and the resulting slurry was extracted twice with 25 ml of ethyl acetate. The combined extracts were dried over MgSO4 and evaporated in vacuo. 103 mg of the title compound were obtained; 1H NMR (DMSO-d6): δ=9.32 (t, 1H), 8.74 (s, 1H), 8.19 (d, 1H), 7.94 (d, 1H), 7.45 to 7.65 (m, 6H), 4.02 (d, 2H).
Name
4-hydroxy-7-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 mmol
Type
reactant
Reaction Step One

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